![molecular formula C15H14N4O4 B1195433 Hydroxymethylflavin CAS No. 35847-78-0](/img/structure/B1195433.png)
Hydroxymethylflavin
Overview
Description
Synthesis Analysis
This would involve detailing the methods and conditions under which the compound can be synthesized, including any catalysts or reagents used, the reaction conditions, and the yield of the reaction .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Chemopreventive Effects and Molecular Mechanisms : Hydroxylated polymethoxyflavones (PMFs), including hydroxymethylflavin, have demonstrated chemopreventive effects in various studies. These include anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotective activities. The mechanisms of action depend on their structure and the number and position of hydroxyl groups (Lai, Wu, Ho, & Pan, 2015).
Analytical Studies : Research has been conducted on the recoveries and reproducibility in thin-layer chromatographic fluorimetric determination of flavins, including hydroxymethylflavin acetate. The study provides insights into the chromatographic properties and potential degradation of this flavin ester (Hais, Cerman, Lankašová, & Skranovà, 1973).
Bioactivities and Molecular Mechanisms of Citrus PMFs : Citrus PMFs and hydroxylated PMFs, like hydroxymethylflavin, exhibit significant bioactivities, such as regulation of metabolic disorder, anti-inflammation, neuro-protection, and anti-cancer effects. The underlying molecular mechanisms of these activities have been studied, although further research in clinical trials is necessary (Gao, Gao, Zeng, Li, & Liu, 2018).
Chemistry and Health Effects : Polymethoxyflavones and hydroxylated polymethoxyflavones like hydroxymethylflavin, found in citrus genus, have been studied for their potential health benefits, including anti-inflammatory, anti-cancer, and anti-atherogenic properties. This review summarizes the natural occurrence, bioactivity data, and potential applications (Li, Pan, Lo, Tan, Wang, Shahidi, & Ho, 2009).
Inhibitory Effects on Colon Cancer Cells : Hydroxylated PMFs, a category including hydroxymethylflavin, have been investigated for their inhibitory effects on colon cancer cells. The study revealed that these compounds might act through different mechanisms to exhibit their anti-cancer activities (Qiu, Dong, Guan, Li, Ho, Pan, Mcclements, & Xiao, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-7-4-10-11(5-8(7)2)19(6-23-9(3)20)13-12(16-10)14(21)18-15(22)17-13/h4-5H,6H2,1-3H3,(H,18,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDBIZKNSLJORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189393 | |
Record name | Hydroxymethylflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxymethylflavin | |
CAS RN |
35847-78-0 | |
Record name | Hydroxymethylflavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035847780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxymethylflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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